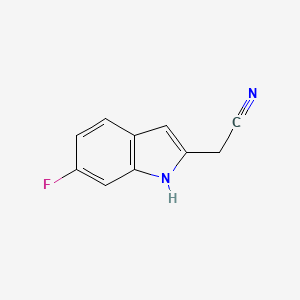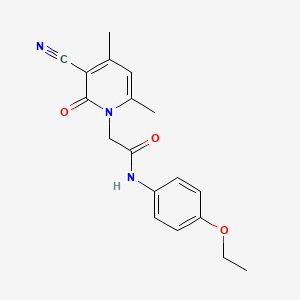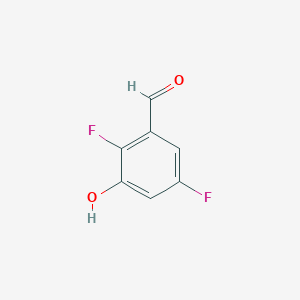
4-(3-Azidopropyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Azidopropyl)morpholine is an organic compound with the chemical formula C7H14N4OThe morpholine ring is a heterocyclic structure containing four carbon atoms, one nitrogen atom, and one oxygen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)morpholine typically involves the reaction of morpholine with 3-chloropropyl azide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Azidopropyl)morpholine undergoes several types of chemical reactions, including:
Reduction: The azide group can be reduced to an amine group using reagents such as hydrogen gas in the presence of a palladium catalyst.
Click Chemistry: The azide group readily participates in click chemistry reactions with alkynes to form triazoles.
Common Reagents and Conditions
Staudinger Reduction: This reaction converts azides to amines using triphenylphosphine.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction uses copper(I) as a catalyst to couple azides with alkynes.
Major Products Formed
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from click chemistry reactions.
Aplicaciones Científicas De Investigación
4-(3-Azidopropyl)morpholine finds applications in various fields of scientific research:
Organic Synthesis: Used as a building block due to the presence of both an azide group and a morpholine ring.
Bioconjugation: The azide functionality allows for the linking of biomolecules like proteins and peptides to other molecules or surfaces.
Drug Discovery and Development: Serves as a precursor or scaffold for the synthesis of novel drug candidates.
Mecanismo De Acción
The mechanism of action of 4-(3-Azidopropyl)morpholine is primarily related to its azide group. The azide group is highly reactive and can participate in various chemical reactions, such as click chemistry, to form stable products. The morpholine ring can interact with biological targets, potentially affecting molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Chloropropyl)morpholine: Similar structure but with a chlorine atom instead of an azide group.
4-(3-Bromopropyl)morpholine: Similar structure but with a bromine atom instead of an azide group.
Uniqueness
4-(3-Azidopropyl)morpholine is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound in organic synthesis and bioconjugation.
Propiedades
IUPAC Name |
4-(3-azidopropyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c8-10-9-2-1-3-11-4-6-12-7-5-11/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZJULJBLMFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2612221.png)



![3-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2612228.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2612229.png)
![2-{[bis(4-fluorophenyl)methyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2612230.png)


![(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile](/img/structure/B2612234.png)
![1-(Benzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2612235.png)
![2,4-dimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2612239.png)

